3-Hydroxy-3-methylglutaric anhydride
Overview
Description
Cloticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of asthma, allergic rhinitis, and various skin conditions. The compound is known for its high potency and selectivity for the glucocorticoid receptor, making it effective in reducing inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cloticasone propionate involves several steps, starting from a steroidal precursor. One common method involves the fluorination of a steroidal backbone, followed by the introduction of a propionate group. The process typically includes the following steps:
Fluorination: Introduction of fluorine atoms at specific positions on the steroidal backbone.
Hydroxylation: Addition of hydroxyl groups to the steroidal structure.
Esterification: Formation of the propionate ester by reacting the hydroxylated steroid with propionic acid or its derivatives.
Industrial Production Methods
Industrial production of cloticasone propionate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reactor Design: Use of continuous flow reactors to maintain consistent reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cloticasone propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of cloticasone propionate, which may have different pharmacological properties and applications .
Scientific Research Applications
Cloticasone propionate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
Cloticasone propionate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound also inhibits the activity of various immune cells, such as T cells and macrophages, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Fluticasone furoate: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Budesonide: A glucocorticoid used in the treatment of asthma and inflammatory bowel disease.
Mometasone furoate: Used for its anti-inflammatory effects in treating skin conditions and allergic rhinitis
Uniqueness
Cloticasone propionate is unique due to its high selectivity for the glucocorticoid receptor and its potent anti-inflammatory effects. It has a favorable pharmacokinetic profile, with low systemic absorption when used topically or inhaled, reducing the risk of systemic side effects .
Properties
IUPAC Name |
4-hydroxy-4-methyloxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCHZAKVUAJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412429 | |
Record name | 4-hydroxy-4-methyloxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34695-32-4 | |
Record name | 4-hydroxy-4-methyloxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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